Molecular Weight and Lipophilicity Differentiation from Halogenated N5-Benzyl Analogs
The target compound (MW 379.4 g/mol, XLogP3 4) is significantly lighter and less lipophilic than its 4-chlorophenyl congener (MW 413.86 g/mol, predicted XLogP3 ~4.8) and its 4-fluorophenyl congener (MW 397.4 g/mol, predicted XLogP3 ~4.3) [1]. The absence of a para-halogen preserves a lower molecular weight within the preferred drug-like space (MW <400) and reduces predicted non-specific protein binding associated with halogenated aromatics [1].
| Evidence Dimension | Molecular weight (g/mol) and computed XLogP3 |
|---|---|
| Target Compound Data | MW 379.4 g/mol; XLogP3 4 (PubChem computed, 2025) [1] |
| Comparator Or Baseline | 5-Benzyl-3-(4-chlorophenyl) analog: MW 413.86 g/mol ; 5-Benzyl-3-(4-fluorophenyl) analog: MW 397.4 g/mol |
| Quantified Difference | ΔMW = -34.5 g/mol vs 4-chlorophenyl; -18.0 g/mol vs 4-fluorophenyl; ΔXLogP3 estimated -0.8 vs 4-chlorophenyl, -0.3 vs 4-fluorophenyl |
| Conditions | Computed properties: XLogP3 3.0 algorithm via PubChem 2025.09.15 release; MW by PubChem 2.2 |
Why This Matters
Lower MW and cLogP within Rule-of-Five boundaries improve the probability of acceptable aqueous solubility and oral absorption, making this compound a more tractable starting point for lead optimization than halogenated counterparts.
- [1] PubChem Compound Summary CID 2135820. Computed properties: Molecular Weight 379.4 g/mol, XLogP3 4. National Center for Biotechnology Information. View Source
